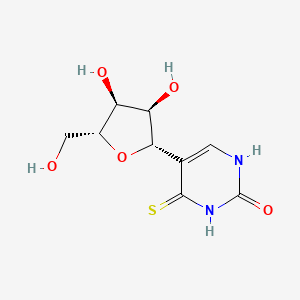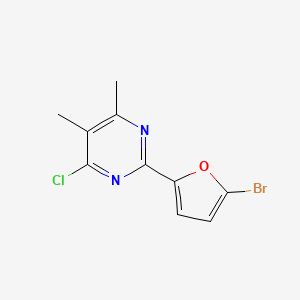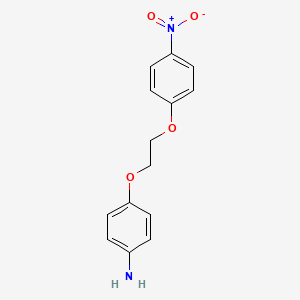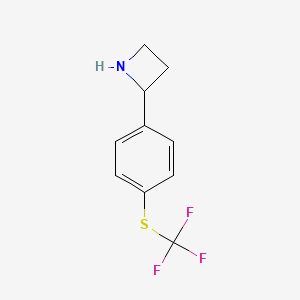
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features a variety of functional groups, including a trimethylsilyl group, a benzyloxy group, and a tert-butoxycarbonyl (Boc) protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a suitable amino acid derivative, which is then protected with a Boc group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the trimethylsilyl group is typically added using a silylation reagent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate can undergo a variety of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The Boc-protected amino group can be reduced to a free amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the Boc-protected amino group yields a free amine.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and peptides.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-amino butanoate: Similar structure but lacks the Boc protection.
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but with a different carbon chain length.
Uniqueness
The presence of the Boc-protected amino group in (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate makes it particularly useful in peptide synthesis, as the Boc group can be selectively removed under mild acidic conditions. Additionally, the trimethylsilyl group provides a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C22H37NO6Si |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-trimethylsilylethoxymethyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C22H37NO6Si/c1-17(27-15-18-11-9-8-10-12-18)19(23-21(25)29-22(2,3)4)20(24)28-16-26-13-14-30(5,6)7/h8-12,17,19H,13-16H2,1-7H3,(H,23,25)/t17-,19+/m1/s1 |
InChI-Schlüssel |
OGPMZFUFGMFFLW-MJGOQNOKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)



![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)



![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)


